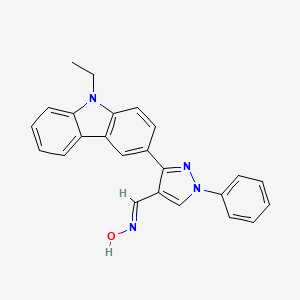

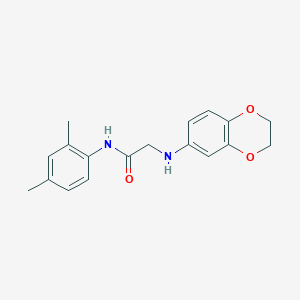

3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related carbazole and pyrazole derivatives often involves multicomponent reactions, catalytic processes, and the use of sustainable solvents. For instance, a one-pot multicomponent synthesis approach has been utilized to create 3-(substituted phenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c]pyrazole-2(1H)-carbaldehyde derivatives, showcasing the efficiency of combining several reactants in a single step (Muli, Mukund Muley, & Dawane, 2023).

Molecular Structure Analysis

The molecular structure of compounds within this family is often confirmed through spectroscopic methods such as NMR, mass spectrometry, and X-ray diffraction. For example, the structure of a novel pyrazole derivative was determined using single crystal X-ray diffraction, demonstrating the molecule's 3D conformation and intermolecular interactions (Naveen et al., 2021).

Chemical Reactions and Properties

Carbazole and pyrazole derivatives participate in various chemical reactions, including cyclocondensation, nitrile oxide cycloaddition, and reactions with alkynes. These processes can lead to the formation of novel heterocyclic structures and demonstrate the compounds' reactivity towards different chemical groups (Milišiūnaitė et al., 2021).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are typically investigated using techniques like differential scanning calorimetry (DSC) and polarimetry, although specific studies on "3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime" were not found in this search.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and electronic structure, are essential for potential applications. Studies often employ computational methods such as DFT calculations to predict these properties, offering insights into the molecules' electronic configurations and potential reactivity patterns (Mary et al., 2015).

科学的研究の応用

Antimicrobial Activity

Compounds related to the structure of 3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime have been investigated for their antimicrobial properties. For example, derivatives of heteroaryl pyrazole, including phenyl-substituted pyrazole-carbaldehydes, have shown significant biological activity against various bacteria and fungi. The antimicrobial activity is dependent on the Schiff base moiety formed with these compounds (Hamed et al., 2020). Similarly, chalcone and its polycyclic heterocyclic analogues synthesized using components like 9-ethyl-9H-carbazole-3-carbaldehyde exhibited promising antibacterial properties, supported by docking studies showing potential enzyme inhibition (Khan et al., 2019).

Synthesis of Novel Heterocycles

The compound and its derivatives have been used as precursors in synthesizing various novel heterocycles. For instance, using benzofuran-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, a range of new heterocycles were synthesized, highlighting the versatility of such compounds in creating diverse molecular structures (Baashen et al., 2017).

Synthesis of Biogenetically Possible Pyrano-Carbazoles

In another application, the synthesis of 3-substituted pyrano[2,3-a]carbazol-2(11H)-ones was achieved using compounds structurally similar to 3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. These compounds have potential applications in biochemical pathways (Prabakaran & Prasad, 2009).

Development of Antimicrobial Agents

New series of compounds, including pyrazole-carbaldehyde derivatives, were synthesized and characterized for their potential as antimicrobial agents. Some of these compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).

Pharmaceutical Research

In the context of pharmaceutical research, novel oxime-containing pyrazole derivatives, related to the given compound, were synthesized and evaluated for their potential in regulating apoptosis and autophagy in lung cancer cells, demonstrating the compound's relevance in cancer research (Zheng et al., 2010).

特性

IUPAC Name |

(NE)-N-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O/c1-2-27-22-11-7-6-10-20(22)21-14-17(12-13-23(21)27)24-18(15-25-29)16-28(26-24)19-8-4-3-5-9-19/h3-16,29H,2H2,1H3/b25-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFBQULJXJIZKG-MFKUBSTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C3=NN(C=C3C=NO)C4=CC=CC=C4)C5=CC=CC=C51 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)C3=NN(C=C3/C=N/O)C4=CC=CC=C4)C5=CC=CC=C51 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524572.png)

![(1S*,5R*)-3-[4-(4-methoxyphenyl)-4-oxobutanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524586.png)

![2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5524599.png)

![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)

![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)

![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)

![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)

![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5524668.png)

![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)